molecular formula C14H10N4O3S B126668 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide CAS No. 851681-89-5

5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide

Cat. No.: B126668
CAS No.: 851681-89-5
M. Wt: 314.32 g/mol
InChI Key: OQMLSKSSPKAKJQ-UHFFFAOYSA-N
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Description

5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C14H10N4O3S and its molecular weight is 314.32 g/mol. The purity is usually 95%.
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Mechanism of Action

BML-288, also known as 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, is a potent and selective inhibitor of phosphodiesterase PDE2 .

Target of Action

The primary target of BML-288 is Phosphodiesterase 2 (PDE2) . PDE2 is an enzyme that breaks down the cyclic nucleotides cAMP and cGMP, which play crucial roles in many biological processes including the regulation of glucose and lipid metabolism, cell proliferation, and cell death.

Mode of Action

BML-288 interacts with PDE2 and inhibits its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell. The increased levels of these cyclic nucleotides can then amplify the response of the cell to hormonal stimulation.

Biochemical Pathways

The inhibition of PDE2 by BML-288 affects the cAMP and cGMP signaling pathways . These pathways are involved in a wide range of cellular processes, including inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation. By inhibiting PDE2, BML-288 can potentially modulate these processes.

Result of Action

The inhibition of PDE2 by BML-288 leads to an increase in the levels of cAMP and cGMP in the cell . This can amplify the cell’s response to hormonal stimulation, potentially affecting processes such as inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation.

Action Environment

The action of BML-288 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .

Properties

IUPAC Name

5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-18-9-4-7-2-3-21-10(7)5-8(9)11(13(18)20)12(19)16-14-17-15-6-22-14/h2-6,11H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLSKSSPKAKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C3C(=C2)C=CO3)C(C1=O)C(=O)NC4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465947
Record name 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851681-89-5
Record name 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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